molecular formula C8H13NO4 B13502444 3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid

3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid

Cat. No.: B13502444
M. Wt: 187.19 g/mol
InChI Key: WDAQKHOKNQOLJJ-UHFFFAOYSA-N
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Description

3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of tetrahydro-2H-pyran-3-carboxylic acid, featuring an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid typically involves the acylation of tetrahydro-2H-pyran-3-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-3-carboxylic acid: The parent compound, lacking the acetamido group.

    Oxane-3-carboxylic acid: Another derivative with similar structural features.

    Methyl 2-oxo-2H-pyran-3-carboxylate: A related ester compound.

Uniqueness

3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and potential biological activity. This functional group enhances its ability to interact with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

3-acetamidooxane-3-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-6(10)9-8(7(11)12)3-2-4-13-5-8/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

WDAQKHOKNQOLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCOC1)C(=O)O

Origin of Product

United States

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